1-(1H-indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
3-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}-1H-INDOLE is a complex organic compound that features a triazoloquinoline moiety fused with an indole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}-1H-INDOLE typically involves multi-step reactions. One common method includes the nucleophilic substitution of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . Another approach involves the reaction of quinoline-linked alkyl azides with phenyl and alkyl acetylenes under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are still under research and development. the use of microwave irradiation and solvent systems like DCM/H2O has shown promise in enhancing the yield and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Aromatic nucleophilic substitution is a key reaction for modifying this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Anhydrous potassium carbonate in DMF.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
3-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}-1H-INDOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly as an A2B receptor antagonist.
Mechanism of Action
The mechanism of action of 3-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}-1H-INDOLE involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it inhibits the A2B receptor, which is involved in various pathophysiological conditions such as tumors and ischemia . Additionally, it can intercalate DNA, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Studied for their potential as A2B receptor antagonists and anticancer agents.
[1,2,4]Triazolo[3,4-a]isoquinoline: Exhibits similar biological activities, including DNA intercalation.
Uniqueness
3-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}-1H-INDOLE is unique due to its specific structural features that allow it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C18H12N4 |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C18H12N4/c1-4-8-16-12(5-1)9-10-17-20-21-18(22(16)17)14-11-19-15-7-3-2-6-13(14)15/h1-11,19H |
InChI Key |
IYUWPIYSTQFCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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